![molecular formula C11H20INO3Si B14324823 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide CAS No. 111160-41-9](/img/structure/B14324823.png)
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is notable for its unique structure, which combines a pyridinium ion with a trimethoxysilyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a trimethoxysilane derivative. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through its pyridinium core and trimethoxysilyl group. These interactions can affect various biochemical pathways, leading to its observed effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
Methylpyridinium: This compound has a similar pyridinium core but lacks the trimethoxysilyl group, making it less versatile in certain applications.
Trimethoxysilyl derivatives: These compounds contain the trimethoxysilyl group but do not have the pyridinium core, limiting their use in specific chemical reactions. The uniqueness of this compound lies in its combination of both the pyridinium and trimethoxysilyl functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Propriétés
Numéro CAS |
111160-41-9 |
|---|---|
Formule moléculaire |
C11H20INO3Si |
Poids moléculaire |
369.27 g/mol |
Nom IUPAC |
trimethoxy-[2-(1-methylpyridin-1-ium-2-yl)ethyl]silane;iodide |
InChI |
InChI=1S/C11H20NO3Si.HI/c1-12-9-6-5-7-11(12)8-10-16(13-2,14-3)15-4;/h5-7,9H,8,10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AQFMDKOMKBZATG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1CC[Si](OC)(OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




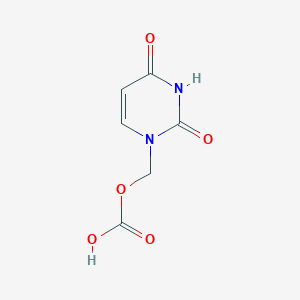
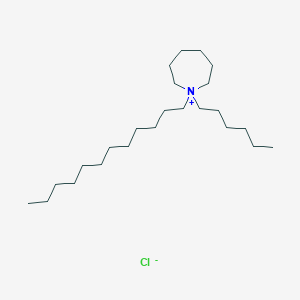


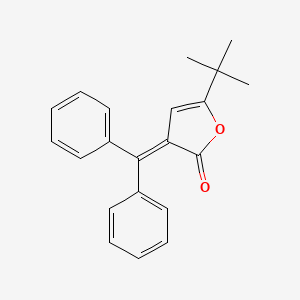
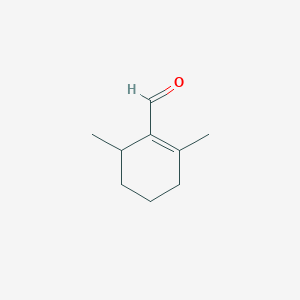
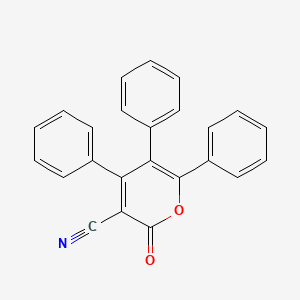
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
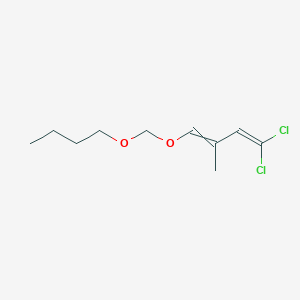

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
